molecular formula C17H17N3O4 B5795633 N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide

N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide

Cat. No. B5795633
M. Wt: 327.33 g/mol
InChI Key: JREUGPZMFXIQLC-UHFFFAOYSA-N
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Description

N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide, also known as IBPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBPN is a member of the benzamide family and is structurally similar to other benzamides that have been used in the development of drugs for various medical conditions. In

Mechanism of Action

The mechanism of action of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide may work by modulating the activity of neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to inhibit cell growth and induce cell death. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to modulate the activity of certain neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in lab experiments is its potential therapeutic applications. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide is a relatively stable compound that can be easily synthesized in the laboratory. However, one limitation of using N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide. One area of research could be focused on understanding the mechanism of action of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in more detail. Additionally, research could be focused on exploring the potential therapeutic applications of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in the treatment of various types of cancer and neurological disorders. Finally, research could be focused on developing new and improved synthesis methods for N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide to make it more accessible for scientific research.

Synthesis Methods

The synthesis of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide involves several steps, including the reaction of 3-aminoacetophenone with isobutyryl chloride to form N-(3-isobutyrylamino)acetophenone. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11(2)16(21)18-13-4-3-5-14(10-13)19-17(22)12-6-8-15(9-7-12)20(23)24/h3-11H,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREUGPZMFXIQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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